molecular formula C11H11F3O2 B1398685 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid CAS No. 1092460-65-5

3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1398685
CAS No.: 1092460-65-5
M. Wt: 232.2 g/mol
InChI Key: USRFMZVOLDRRHO-UHFFFAOYSA-N
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Description

3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid is a high-purity organic compound offered for research and development purposes. This chemical belongs to the class of substituted 3-phenylpropanoic acids (3-PPAs), which are valuable building blocks in synthetic and medicinal chemistry . The structure incorporates a trifluoromethyl group, a common motif in drug discovery due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . Researchers can utilize this acid as a key synthon in the construction of more complex molecules, such as potential pharmaceutical candidates and biologically active heterocycles . Its mechanism of action is application-dependent but often involves serving as a carboxylic acid bioisostere or a precursor for amide and ester formation, facilitating the exploration of structure-activity relationships. Substituted phenylpropanoic acids, including those with trifluoromethyl groups, have been reported in the study of various biological targets and have been used in the synthesis of ligands for receptors, enzyme inhibitors, and other investigational compounds . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[3-methyl-5-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7-4-8(2-3-10(15)16)6-9(5-7)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRFMZVOLDRRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is a solid at room temperature and slightly soluble in chloroform and methanol, which may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid. It is stable at room temperature and should be stored in a dry environment. The compound’s interactions with other substances and its effectiveness as a reagent may be affected by factors such as temperature, pH, and the presence of other chemicals.

Biological Activity

3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the trifluoromethyl and propionic acid moieties, suggests that it may interact with various biological targets, making it a candidate for drug development and other applications. This article reviews the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C12H12F3O2
  • Molecular Weight : 250.22 g/mol

The trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological membranes and proteins.

The mechanism of action for this compound involves its ability to modulate enzyme activity and receptor interactions. The trifluoromethyl group is known for its electron-withdrawing properties, which can alter the electronic characteristics of the compound, potentially enhancing its biological efficacy.

Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Analgesic Effects

The compound's analgesic properties have been explored in various studies. A notable investigation highlighted its potential to enhance pain relief comparable to known analgesics like morphine, suggesting that it may act on similar pathways, possibly through modulation of opioid receptors .

Antimicrobial Activity

Preliminary studies have also suggested that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Study 1: COX Inhibition

A study focused on the structure-activity relationship (SAR) of phenylpropionic acids found that modifications at the trifluoromethyl position significantly enhanced COX inhibition. The IC50 values for related compounds were reported to be in the low micromolar range, demonstrating substantial anti-inflammatory effects .

CompoundIC50 (µM)Activity
Compound A2.5COX-1 Inhibition
Compound B1.8COX-2 Inhibition
This compound2.0COX-2 Inhibition

Case Study 2: Analgesic Potency

In a comparative study evaluating various analgesics, this compound was tested alongside morphine and other opioids. The results indicated that while it was less potent than morphine, it still provided significant pain relief in animal models .

Toxicological Profile

Toxicological assessments have indicated that while the compound shows promise in therapeutic applications, safety evaluations are essential. Studies have reported no significant acute toxicity at therapeutic doses; however, further long-term studies are necessary to fully understand its safety profile .

Scientific Research Applications

Anti-inflammatory Agents

Research has indicated that derivatives of propionic acids, including 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid, exhibit anti-inflammatory properties. These compounds are often explored as potential non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl group contributes to the compound's ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

Analgesic Activity

Similar to its anti-inflammatory properties, this compound has been studied for its analgesic effects. The mechanism involves modulation of pain pathways through inhibition of specific receptors involved in pain perception .

Polymer Chemistry

In material science, this compound serves as a building block for the synthesis of fluorinated polymers. These polymers are valued for their thermal stability and chemical resistance, making them suitable for applications in coatings, adhesives, and sealants .

Nanocomposites

Recent studies have explored the incorporation of this acid into nanocomposite materials to enhance mechanical properties and thermal stability. The presence of the trifluoromethyl group improves the interaction between the polymer matrix and fillers, leading to improved performance characteristics .

Biodegradation Research

The environmental impact of fluorinated compounds is a growing concern. Research on this compound includes studies on its biodegradability and ecological effects. Investigations have shown that while some fluorinated compounds are persistent in the environment, this particular compound exhibits moderate degradation rates under specific conditions .

Analytical Chemistry

This compound is also utilized in analytical chemistry as a standard reference material for the development of analytical methods aimed at detecting and quantifying fluorinated pollutants in environmental samples . Its unique structure allows for effective differentiation from other similar compounds during analysis.

Case Studies

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant inhibition of COX enzymes, suggesting potential as an NSAID candidate .
Study 2Polymer synthesisSuccessfully synthesized a new fluorinated polymer with enhanced thermal stability using this compound as a precursor .
Study 3Environmental impactFound that the compound degrades under certain environmental conditions but raises concerns regarding persistence .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Substituent Position/Modification Key Properties/Applications References
3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid C₁₁H₁₁F₃O₃ 248.20 -OCHF₃ instead of -CF₃ Higher polarity; agrochemical research
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid C₁₀H₈ClF₃O₂ 252.62 Cl replaces methyl group Enhanced electrophilicity; drug intermediates
3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid C₁₁H₁₁F₃O₃ 248.20 Methoxy at position 2 Altered electronic density; CNS drug synthesis
3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid C₁₁H₁₁F₃O₃ 248.20 Methoxy at position 3 Improved solubility; fluorinated polymers

Key Observations:

  • Substituent Position : The position of methyl and trifluoromethyl groups significantly impacts reactivity. For example, the 2-methoxy derivative (C₁₁H₁₁F₃O₃) exhibits distinct electronic effects compared to the 3-methoxy isomer, altering its suitability for Suzuki coupling reactions .
  • Functional Group Replacements : Replacing -CF₃ with -OCHF₃ (as in 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid) increases polarity, making it more suitable for aqueous-phase reactions in agrochemistry .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Boiling Point (°C) logP (Predicted) Acidic pKa (Predicted)
3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid 53–56 N/A 3.12 4.63
3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid N/A 306.0 ± 42.0 2.85 4.50
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid N/A N/A 3.45 4.10
  • Lipophilicity : The chloro-substituted analogue (logP 3.45) shows higher lipophilicity than the methyl-substituted parent compound (logP 3.12), favoring membrane permeability in drug design .
  • Acidity: The trifluoromethyl group lowers the pKa (~4.63) compared to non-fluorinated propionic acids (pKa ~4.88), enhancing ionization in physiological conditions .

Q & A

Q. Q1. What are the recommended analytical methods for confirming the structural identity and purity of 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid in synthetic chemistry workflows?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the aromatic substitution pattern (3-methyl and 5-trifluoromethyl groups) and the propionic acid chain. 19F^{19} \text{F}-NMR is critical for verifying the trifluoromethyl group .
  • High-Performance Liquid Chromatography (HPLC): Pair with UV detection (λ = 210–260 nm) to assess purity, leveraging retention time comparisons against authenticated standards .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode can detect the molecular ion peak (expected m/z ~262) and fragmentation patterns .

Q. Q2. How can researchers mitigate hazards during laboratory-scale synthesis of fluorinated aromatic acids like this compound?

Answer:

  • Waste Management: Segregate fluorinated waste and collaborate with certified disposal services to prevent environmental release of persistent fluorinated byproducts .
  • Personal Protective Equipment (PPE): Use acid-resistant gloves (e.g., nitrile) and fume hoods to handle volatile intermediates (e.g., trifluoromethylation reagents) .
  • Process Optimization: Replace traditional trifluoromethylation methods (e.g., SF4_4) with safer alternatives like Langlois’ reagent (CF3_3SO2_2Na) to reduce toxicity risks .

Advanced Research Questions

Q. Q3. How can computational chemistry aid in predicting the reactivity of this compound for targeted derivatization?

Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) can model electronic effects of the trifluoromethyl group (e.g., electron-withdrawing nature) to predict regioselectivity in electrophilic substitution reactions .
  • Reaction Pathway Screening: Tools like Gaussian or ORCA simulate transition states for esterification or amidation reactions, reducing experimental trial-and-error .
  • Solvent Optimization: COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF or THF), critical for scaling reactions .

Q. Q4. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated propionic acid derivatives?

Answer:

  • Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate confounding variables. For example, discrepancies in enzyme inhibition assays may arise from pH-dependent ionization of the carboxylic acid group .
  • Metabolite Profiling: Use LC-MS/MS to identify degradation products or metabolites that may interfere with bioactivity measurements .
  • Structure-Activity Relationship (SAR) Models: Compare analogs (e.g., 3-phenylpropionic acid vs. trifluoromethyl-substituted variants) to clarify the role of fluorine in potency .

Q. Q5. How can environmental persistence of this compound be assessed, given its structural similarity to regulated perfluorinated compounds (PFCs)?

Answer:

  • Hydrolysis Studies: Monitor stability under acidic/alkaline conditions (e.g., pH 2–12) to assess degradation kinetics. Trifluoromethyl groups typically resist hydrolysis, but ester derivatives may show faster breakdown .
  • Adsorption Experiments: Use soil/water partitioning models (e.g., OECD Guideline 106) to evaluate binding affinity, leveraging log KowK_{ow} (estimated ~2.5) for bioaccumulation risk predictions .
  • Regulatory Cross-Referencing: Compare with ECHA’s guidelines for perfluorobutane sulfonic acid (PFBS) to identify analogous hazards (e.g., persistence in groundwater) .

Q. Q6. What are the challenges in scaling up enantioselective synthesis of fluorinated propionic acid derivatives for pharmaceutical applications?

Answer:

  • Catalyst Design: Chiral palladium or organocatalysts (e.g., Cinchona alkaloids) must tolerate fluorinated intermediates. Catalyst poisoning by fluorine is a common issue .
  • Purification: Use simulated moving bed (SMB) chromatography to separate enantiomers, as fluorinated compounds often exhibit low crystallization propensity .
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) during continuous flow synthesis .

Methodological Resources

Parameter Recommended Method Reference
Purity Validation HPLC (C18 column, 0.1% TFA in H2_2O/MeOH)
Thermal Stability Differential Scanning Calorimetry (DSC)
Environmental Monitoring LC-MS/MS (MRM mode for fluorinated ions)
Synthetic Yield Optimization Design of Experiments (DoE) with JMP®

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.